molecular formula C9H12N2O4 B13544101 Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13544101
M. Wt: 212.20 g/mol
InChI Key: OIHSVVRPBVUWME-UHFFFAOYSA-N
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Description

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a tetrahydrofuran ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(tetrahydrofuran-3-yl)acetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with an appropriate nitrile oxide to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylate
  • 5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl methyl 4-methylbenzenesulfonate

Uniqueness

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrofuran ring provides stability, while the oxadiazole ring offers potential for diverse chemical modifications .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

ethyl 5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-2-14-9(12)7-10-8(15-11-7)6-3-4-13-5-6/h6H,2-5H2,1H3

InChI Key

OIHSVVRPBVUWME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2CCOC2

Origin of Product

United States

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